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For Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in the bloodstream, plays a pivotal role in the
proliferation and survival of many cancer cells. It serves as a key source of carbon and nitrogen
for the synthesis of nucleotides, amino acids, and lipids, and replenishes the tricarboxylic acid
(TCA) cycle. The critical first step in glutamine utilization is its conversion to glutamate, a
reaction catalyzed by the enzyme glutaminase (GLS). This dependency on glutamine
metabolism, often termed "glutamine addiction,” has made glutaminase an attractive target for
cancer therapy.

This guide provides a comprehensive comparison of two prominent glutaminase inhibitors:
JHU395, a broad-spectrum glutamine antagonist prodrug, and CB-839 (Telaglenastat), a
specific inhibitor of glutaminase 1 (GLS1). We will delve into their mechanisms of action,
present preclinical data on their efficacy, and provide detailed experimental protocols for their
evaluation.

At a Glance: JHU395 vs. CB-839
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Feature

JHU395

CB-839 (Telaglenastat)

Mechanism of Action

Prodrug of 6-diazo-5-0xo-L-
norleucine (DON), a broad-
spectrum, irreversible

glutamine antagonist.[1]

Potent, selective, and orally
bioavailable inhibitor of
glutaminase 1 (GLS1).[2][3]

Multiple glutamine-utilizing

Specifically targets the kidney-
type glutaminase (KGA) and

Target(s) ) ]
enzymes.[4] glutaminase C (GAC) splice
variants of GLS1.[5]
Malignant Peripheral Nerve Triple-Negative Breast Cancer
Key Therapeutic Area Sheath Tumors (MPNST), (TNBC), Renal Cell Carcinoma
(Preclinical) MY C-driven Medulloblastoma. (RCC), Non-Small Cell Lung

[L]i4]06107108]

Cancer (NSCLC).[5][9]

Administration

Orally bioavailable prodrug.[7]
[8]

Orally bioavailable.[5]

Mechanism of Action

JHU395 is a novel, orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON). DON is a

glutamine mimic that irreversibly inhibits a wide range of enzymes that utilize glutamine as a

substrate. This broad activity disrupts multiple metabolic pathways reliant on glutamine,

including nucleotide and hexosamine synthesis.[4][10] The prodrug design of JHU395 allows

for enhanced delivery of the active agent, DON, to tumor tissues, including those in the

nervous system, while potentially reducing systemic toxicity.[1][6]

CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase 1 (GLS1), the primary
enzyme responsible for converting glutamine to glutamate in many cancer cells. By specifically
targeting GLS1, CB-839 blocks the initial and rate-limiting step of glutaminolysis, thereby
depleting downstream metabolites crucial for the TCA cycle and antioxidant production.[2][3] Its
selectivity for GLS1 over the liver isoform GLS2 is a key feature.

Preclinical Performance Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7985826/
https://pubmed.ncbi.nlm.nih.gov/29793408/
https://www.researchgate.net/publication/325369724_Recent_Development_of_Small_Molecule_Glutaminase_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC7007868/
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://pmc.ncbi.nlm.nih.gov/articles/PMC7985826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7007868/
https://pubmed.ncbi.nlm.nih.gov/33712838/
https://pubmed.ncbi.nlm.nih.gov/31594823/
https://pure.johnshopkins.edu/en/publications/the-novel-glutamine-antagonist-prodrug-jhu395-has-antitumor-activ/
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://www.dfhcc.harvard.edu/fileadmin/media/ETCTN/02_Developing_an_ETCTN_Study/PTMA_Requests/CB-839_14Mar2017.pdf
https://pubmed.ncbi.nlm.nih.gov/31594823/
https://pure.johnshopkins.edu/en/publications/the-novel-glutamine-antagonist-prodrug-jhu395-has-antitumor-activ/
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://www.benchchem.com/product/b10821040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7007868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9064286/
https://www.benchchem.com/product/b10821040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7985826/
https://pubmed.ncbi.nlm.nih.gov/33712838/
https://pubmed.ncbi.nlm.nih.gov/29793408/
https://www.researchgate.net/publication/325369724_Recent_Development_of_Small_Molecule_Glutaminase_Inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

The following tables summarize key quantitative data from preclinical studies of JHU395 and

CB-839. It is important to note that these data are from separate studies and not from a direct

head-to-head comparison.

ble 1: In Vi i

Compound Cell Line Cancer Type IC50 Reference
JHU395 D283MED Medulloblastoma  ~0.25 uM [4]
D425MED Medulloblastoma  <0.25 pM [4]
MED211 Medulloblastoma  ~0.25 pM [4]
CB-839 HCC1806 TNBC 20-55 nM [5]
MDA-MB-231 TNBC 20-55 nM [5]

Chronic
HG-3 Lymphocytic 0.41 uM [11][12]

Leukemia

Chronic
MEC-1 Lymphocytic 66.2 uM [11][12]

Leukemia

Table 2: In Vivo Efficacy
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Dosing Tumor Growth
Compound Cancer Model . o Reference
Regimen Inhibition
1.2 mg/kg/day >40% smaller
Murine flank orally for 5 days, tumor volume
JHU395 [13]
MPNST model then 0.5 mg/kg compared to
orally for 9 days vehicle
Orthotopic MYC- Increased
amplified 15 mg/kg twice median survival (6]
medulloblastoma  weekly from 26 to 45
xenografts days
) ] Significant tumor
Patient-derived 200 mg/kg orally,
CB-839 growth [5]

TNBC xenograft

twice daily

suppression

JIMT-1 xenograft
(basal-like
HER2+)

200 mg/kg orally,

twice daily

54% tumor
growth inhibition

(single agent)

[5]

H460 lung tumor

200 mg/kg orally

15-30%

reduction in

(3 doses prior to tumor growth (in [14]
xenografts o o )
radiation) combination with
radiation)
CAL-27 head Significant
and neck ) reduction in
200 mg/kg twice .
squamous cell q tumor volume (in  [15]
ada
carcinoma Y combination with
xenograft radiation)

Signaling Pathways and Experimental Workflows
Signaling Pathways

The inhibition of glutamine metabolism by JHU395 and CB-839 impacts several critical

downstream signaling pathways involved in cancer cell proliferation and survival.
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Caption: Glutamine metabolism pathway and points of inhibition.

Experimental Workflow

A generalized workflow for evaluating glutaminase inhibitors in preclinical models is depicted
below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth
and Induces Apoptosis - PMC [pmc.ncbi.nim.nih.gov]

2. Recent Development of Small Molecule Glutaminase Inhibitors - PubMed
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant
peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

5. aacrjournals.org [aacrjournals.org]

6. Novel Glutamine Antagonist JHU395 Suppresses MY C-Driven Medulloblastoma Growth
and Induces Apoptosis - PubMed [pubmed.ncbi.nim.nih.gov]

7. The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant
Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nim.nih.gov]

8. pure.johnshopkins.edu [pure.johnshopkins.edu]
9. dfhcc.harvard.edu [dfhcc.harvard.edu]

10. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC
[pmc.ncbi.nlm.nih.gov]

11. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839
alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

12. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in
combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]

14. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and
Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nim.nih.gov]

15. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in
combination with ionizing radiation in head and neck squamous cell carcinoma models -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10821040?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7985826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7985826/
https://pubmed.ncbi.nlm.nih.gov/29793408/
https://pubmed.ncbi.nlm.nih.gov/29793408/
https://www.researchgate.net/publication/325369724_Recent_Development_of_Small_Molecule_Glutaminase_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC7007868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7007868/
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://pubmed.ncbi.nlm.nih.gov/33712838/
https://pubmed.ncbi.nlm.nih.gov/33712838/
https://pubmed.ncbi.nlm.nih.gov/31594823/
https://pubmed.ncbi.nlm.nih.gov/31594823/
https://pure.johnshopkins.edu/en/publications/the-novel-glutamine-antagonist-prodrug-jhu395-has-antitumor-activ/
https://www.dfhcc.harvard.edu/fileadmin/media/ETCTN/02_Developing_an_ETCTN_Study/PTMA_Requests/CB-839_14Mar2017.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9064286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9064286/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1161254/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1161254/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10203524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10203524/
https://www.researchgate.net/publication/336355795_The_Novel_Glutamine_Antagonist_Prodrug_JHU395_Has_Antitumor_Activity_in_Malignant_Peripheral_Nerve_Sheath_Tumor
https://pmc.ncbi.nlm.nih.gov/articles/PMC6622448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6622448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [A Comparative Guide to Glutaminase Inhibitors:
JHU395 vs. CB-839]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821040#comparing-jhu395-and-ch-839-
glutaminase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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